N-(3,4-difluorophenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(3,4-difluorophenyl)ethanesulfonamide, also known as ABBV-075 or Mivebresib , belongs to the class of bromodomain and extraterminal domain (BET) inhibitors . These compounds have gained significant attention in clinical research, particularly in oncology.
- The synthesis of ABBV-075 involves a straightforward pyridone core, with efforts focused on enhancing potency, drug metabolism, and pharmacokinetic (DMPK) properties. Key bidentate interactions with asparagine residues led to the incorporation of the pyrrolopyridone core, resulting in a 9-19 fold increase in potency .
Preparation Methods
- While specific synthetic routes for ABBV-075 are proprietary, the compound can be prepared through various methods involving the introduction of the 3,4-difluorophenyl group onto the ethanesulfonamide backbone.
- Industrial production methods are not widely disclosed, but research laboratories typically employ synthetic chemistry techniques to access this compound.
Chemical Reactions Analysis
- ABBV-075 likely undergoes various reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and conditions is not publicly available.
- Common reagents used in these reactions may include oxidants, reducing agents, and nucleophiles. Major products would depend on the specific reaction pathway.
Scientific Research Applications
Chemistry: ABBV-075’s unique structure makes it an attractive candidate for further chemical studies, especially in the field of medicinal chemistry.
Biology: Researchers explore its effects on gene expression, chromatin regulation, and cellular processes.
Medicine: ABBV-075’s potential as an anticancer agent is being investigated in clinical trials.
Industry: Its use in drug discovery and development may impact future therapies.
Mechanism of Action
- ABBV-075 targets bromodomains , which are protein modules involved in gene transcription regulation. By inhibiting bromodomain-containing proteins, it affects gene expression and cell function.
- Specific molecular targets and pathways influenced by ABBV-075 remain a subject of ongoing research.
Comparison with Similar Compounds
- ABBV-075’s uniqueness lies in its pyrrolopyridone core and specific interactions with bromodomains.
- Similar compounds include other BET inhibitors like JQ1, OTX015, and CPI-0610.
Properties
Molecular Formula |
C8H9F2NO2S |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c1-2-14(12,13)11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 |
InChI Key |
HNMUNFPXRLTKSW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.